molecular formula C19H17ClN2O5S2 B2489118 (NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide CAS No. 749219-22-5

(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide

Cat. No. B2489118
CAS RN: 749219-22-5
M. Wt: 452.92
InChI Key: DQDHGFAFNJVLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17ClN2O5S2 and its molecular weight is 452.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Photosensitization

  • The derivative zinc phthalocyanine, substituted with benzenesulfonamide groups, exhibits properties useful for photodynamic therapy, a treatment approach for cancer. Its high singlet oxygen quantum yield and good fluorescence properties make it a potential Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Novel aminothiazole-paeonol derivatives, including compounds with benzenesulfonamide structures, have shown significant anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
  • Certain benzenesulfonamide derivatives demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors, relevant for anti-tumor studies (Gul et al., 2016).

Enzyme Inhibition

  • N-(4-phenylthiazol-2-yl)benzenesulfonamides, including specific derivatives, were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury (Röver et al., 1997).

Antihypertensive and Diuretic Agents

  • A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives were synthesized and evaluated for diuretic, antihypertensive, and anti-diabetic potential in rats, showing promising results (Rahman et al., 2014).

Neurogenesis

  • Derivatives of P7C3, including benzenesulfonamide structures, have been shown to increase neurogenesis in rat neural stem cells, suggesting potential applications in neurodegenerative diseases (Shin et al., 2015).

properties

IUPAC Name

(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S2/c1-3-27-13-8-10-14(11-9-13)29(24,25)21-19-22(18(20)17(12-23)28-19)15-6-4-5-7-16(15)26-2/h4-12H,3H2,1-2H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDHGFAFNJVLCK-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=C(S2)C=O)Cl)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=C(S2)C=O)Cl)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.